![molecular formula C18H22N6O3 B120157 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione CAS No. 148122-89-8](/img/structure/B120157.png)
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione, also known as DBM or NSC 686288, is a synthetic compound that belongs to the class of xanthine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and metastasis. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been shown to inhibit the activity of protein kinase A, which is involved in the regulation of cell proliferation and survival. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and the promotion of tumor invasion and metastasis.
Biochemische Und Physiologische Effekte
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels to supply tumors), and the modulation of immune system function. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione in lab experiments is its well-established synthesis method and its availability for purchase from various chemical suppliers. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione is also relatively stable and can be stored for long periods of time. However, one limitation of using 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on some normal cells at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione. One area of interest is the development of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione as a chemotherapeutic agent, either alone or in combination with other drugs. Another area of interest is the study of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione in combination with other natural compounds or dietary supplements, as there is evidence to suggest that 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione may enhance the anti-cancer effects of these compounds. Additionally, further research is needed to fully understand the mechanism of action of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione and to identify potential targets for its use in cancer therapy.
Synthesemethoden
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione can be synthesized through a multi-step process involving the reaction of 4-dimethylaminobenzoyl chloride with 3,7-dimethylxanthine in the presence of a base. The resulting product is then treated with a reducing agent to yield 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione. This synthesis method has been well-established and has been used in various studies involving 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been studied extensively for its potential applications in cancer research. It has been shown to have anti-cancer properties, particularly in the inhibition of tumor growth and metastasis. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has also been studied for its potential use as a chemotherapeutic agent, as it has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs. In addition, 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been studied for its potential applications in other areas of scientific research, including neuroprotection, anti-inflammatory effects, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
148122-89-8 |
|---|---|
Produktname |
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione |
Molekularformel |
C18H22N6O3 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
8-(dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c1-20(2)12-9-7-11(8-10-12)15(25)24-13-14(19-17(24)21(3)4)22(5)18(27)23(6)16(13)26/h7-10H,1-6H3 |
InChI-Schlüssel |
CQBIKXWVYVDPLX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)N(C)C |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)N(C)C |
Synonyme |
1H-Purine-2,6-dione, 8-(dimethylamino)-7-[4-(dimethylamino)benzoyl]-3,7-dihydro-1,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




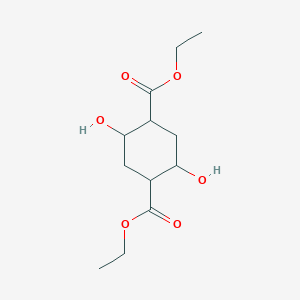
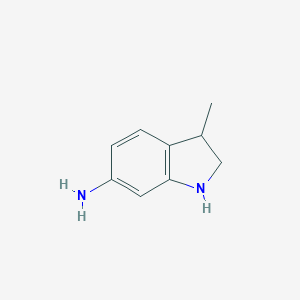
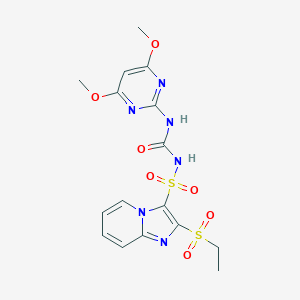
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
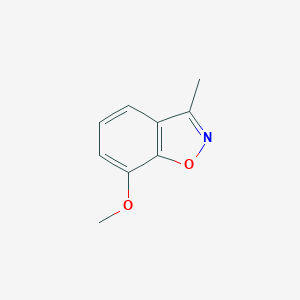
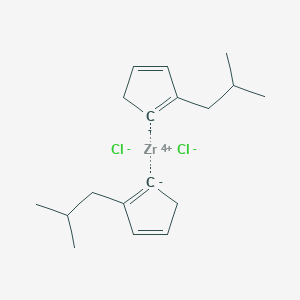
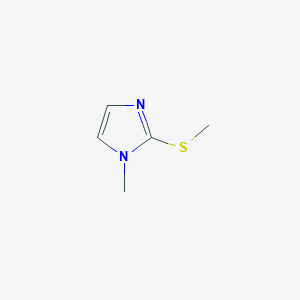
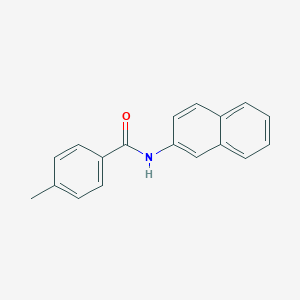

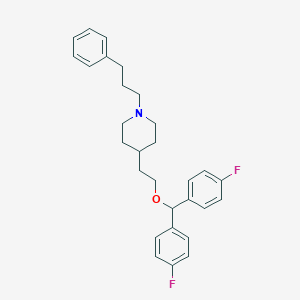
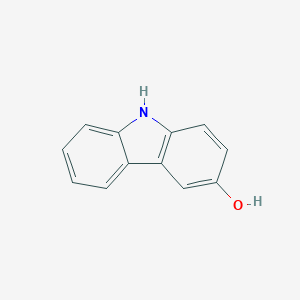
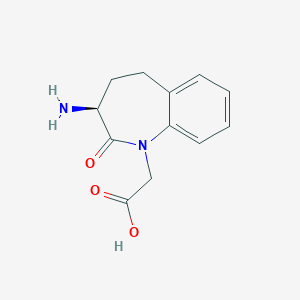
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)